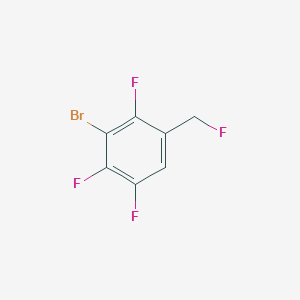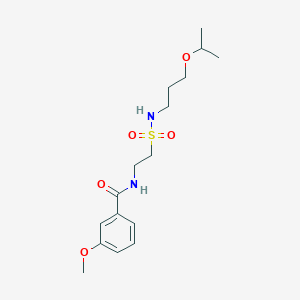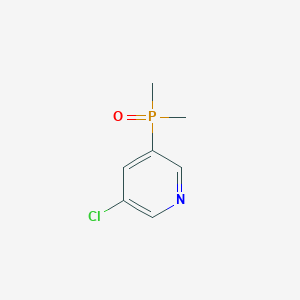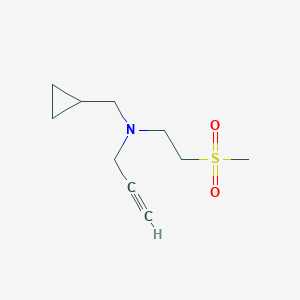
3-Bromo-1,2,4-trifluoro-5-(fluorométhyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,5-trifluorobenzyl fluoride is a chemical compound with the molecular formula C7H3BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Applications De Recherche Scientifique
3-Bromo-2,4,5-trifluorobenzyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
Target of Action
It is known that trifluoromethylated compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that trifluoromethylated compounds can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of many biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 1,2,4-trifluoro-5-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,5-trifluorobenzyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-4-(trifluoromethyl)benzene
Uniqueness
3-Bromo-2,4,5-trifluorobenzyl fluoride is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and advanced materials .
Propriétés
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-6(11)3(2-9)1-4(10)7(5)12/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMJDRWMJSBANP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)


![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)

